molecular formula C18H27NO B3748973 N-benzyl-3-cyclohexyl-N-ethylpropanamide

N-benzyl-3-cyclohexyl-N-ethylpropanamide

Cat. No.: B3748973
M. Wt: 273.4 g/mol
InChI Key: GZJZPDPSXJKUFN-UHFFFAOYSA-N
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Description

N-benzyl-3-cyclohexyl-N-ethylpropanamide is an organic compound belonging to the class of amides It features a benzyl group, a cyclohexyl ring, and an ethyl group attached to the nitrogen atom of the propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-cyclohexyl-N-ethylpropanamide typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting 3-cyclohexylpropanoic acid with N-benzylethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-scale synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.

    Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-benzyl-3-cyclohexyl-N-ethylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which N-benzyl-3-cyclohexyl-N-ethylpropanamide exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

    N-benzyl-3-cyclohexylpropanamide: Lacks the ethyl group on the nitrogen atom.

    N-ethyl-3-cyclohexylpropanamide: Lacks the benzyl group on the nitrogen atom.

    N-benzyl-N-ethylpropanamide: Lacks the cyclohexyl ring.

Uniqueness: N-benzyl-3-cyclohexyl-N-ethylpropanamide is unique due to the combination of its benzyl, cyclohexyl, and ethyl groups, which confer specific chemical and physical properties that are distinct from its analogs

Properties

IUPAC Name

N-benzyl-3-cyclohexyl-N-ethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO/c1-2-19(15-17-11-7-4-8-12-17)18(20)14-13-16-9-5-3-6-10-16/h4,7-8,11-12,16H,2-3,5-6,9-10,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJZPDPSXJKUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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